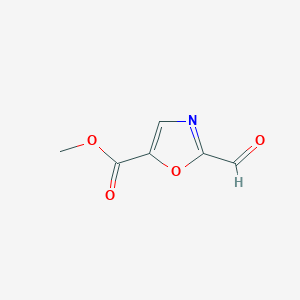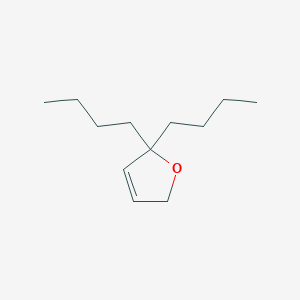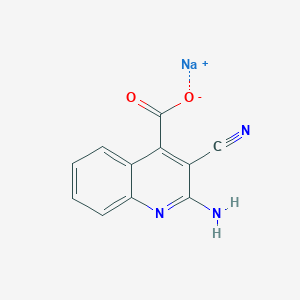
Sodium 2-amino-3-cyanoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-amino-3-cyanoquinoline-4-carboxylate (CAS Number: 27388-44-9) is a chemical compound with the molecular formula C₁₁H₆N₃NaO₂. It belongs to the quinoline family and contains an amino group (NH₂), a cyano group (CN), and a carboxylate group (COO⁻).
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of Sodium 2-amino-3-cyanoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 2-amino-3-cyanoquinoline with an appropriate carboxylic acid derivative (such as an ester or acid chloride) in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the sodium salt.
Reaction Conditions::- Quinoline ring formation: Condensation of 2-amino-3-cyanoquinoline with carboxylic acid derivative.
- Base: Sodium hydroxide (NaOH).
Industrial Production:: Industrial-scale production methods may vary, but they typically follow similar principles. detailed industrial processes are proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Reactions::
Substitution: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction: Reduction of the cyano group to the corresponding amine.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney nickel).
Substitution: Alkyl halides or other nucleophiles.
Acid-Base Reactions: Sodium hydroxide (NaOH) for salt formation.
- Reduction: 2-amino-3-aminomethylquinoline.
- Substitution: Various alkylated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-amino-3-cyanoquinoline-4-carboxylate finds applications in:
Chemistry: As a building block for more complex quinoline-based molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting various pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While Sodium 2-amino-3-cyanoquinoline-4-carboxylate is relatively unique, similar compounds include other quinoline derivatives like 2-aminoquinoline and 3-cyanoquinoline.
Remember that this information is based on available literature, and further studies may reveal additional insights
Eigenschaften
Molekularformel |
C11H6N3NaO2 |
|---|---|
Molekulargewicht |
235.17 g/mol |
IUPAC-Name |
sodium;2-amino-3-cyanoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7N3O2.Na/c12-5-7-9(11(15)16)6-3-1-2-4-8(6)14-10(7)13;/h1-4H,(H2,13,14)(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
VOWXHDUMVBKHPC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)C#N)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
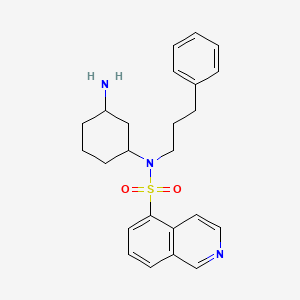
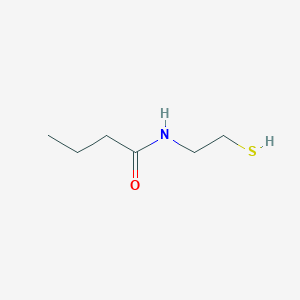
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
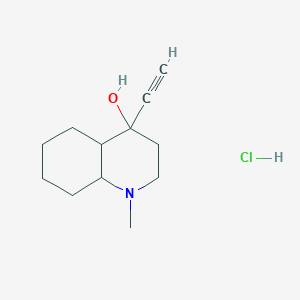

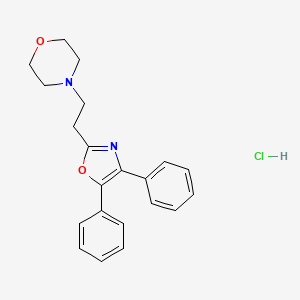
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

